1-Octen-3-one-7,7,8,8,8-d5 1-Octen-3-one-7,7,8,8,8-d5
Brand Name: Vulcanchem
CAS No.:
VCID: VC0213334
InChI:
SMILES:
Molecular Formula: C8H9D5O
Molecular Weight: 131.23

1-Octen-3-one-7,7,8,8,8-d5

CAS No.:

Cat. No.: VC0213334

Molecular Formula: C8H9D5O

Molecular Weight: 131.23

Purity: 95% min.

* For research use only. Not for human or veterinary use.

1-Octen-3-one-7,7,8,8,8-d5 -

Specification

Molecular Formula C8H9D5O
Molecular Weight 131.23

Introduction

Chemical Identity and Structure

1-Octen-3-one-7,7,8,8,8-d5 is a deuterated version of 1-octen-3-one where five hydrogen atoms at positions 7 and 8 have been replaced with deuterium atoms. The molecular formula is C8H9D5O with a molecular weight of 131.23 g/mol, compared to the non-deuterated parent compound (C8H14O) which has a molecular weight of 126.20 g/mol .

The structure features:

  • An α,β-unsaturated ketone functional group

  • A vinyl group at position 1

  • A ketone group at position 3

  • Five deuterium atoms distributed as follows:

    • Two deuterium atoms at position 7 (CD2)

    • Three deuterium atoms at position 8 (CD3)

The chemical structure can be represented as: CH2=CH-C(=O)-CH2-CH2-CH2-CD2-CD3

Analytical Applications

1-Octen-3-one-7,7,8,8,8-d5 serves primarily as an internal standard in isotope dilution assays, which are critical for accurate quantification in analytical chemistry.

Mass Spectrometry Applications

The strategic deuterium labeling creates a mass shift of +5 amu compared to the non-deuterated compound, allowing clear distinction in mass spectrometry while maintaining nearly identical chemical behavior. This makes it ideal for:

  • Quantitative analysis in complex matrices

  • Trace-level detection of the parent compound

  • Correction for matrix effects and recovery losses

Table 2. Mass Spectrometric Detection Parameters for 1-Octen-3-one and its Deuterated Analog

Parameter1-Octen-3-one1-Octen-3-one-7,7,8,8,8-d5
Molecular Ion (m/z)126131
Common Fragment Ions43, 55, 69, 8343, 55, 69, 88
Recommended MS ModeSelected Ion Monitoring (SIM)Selected Ion Monitoring (SIM)
Retention Time ShiftStandardMinimal (<0.05 min)
Ionization MethodElectron IonizationElectron Ionization

The mass spectrum of the parent compound 1-octen-3-one has been well-characterized by the NIST Mass Spectrometry Data Center . The deuterated analog would show characteristic shifts in certain fragment ions while maintaining similar fragmentation patterns.

Metabolic Investigations

As a stable isotope-labeled compound, 1-Octen-3-one-7,7,8,8,8-d5 enables tracking of metabolic transformations with high specificity. The strategic deuteration at positions 7 and 8 allows researchers to:

  • Track the fate of the terminal carbon atoms during metabolism

  • Distinguish between exogenous and endogenous sources of the compound

  • Investigate kinetic isotope effects in enzymatic reactions

Biological Significance and Research Applications

The parent compound, 1-octen-3-one, is biologically significant as it is:

  • A product of lipid peroxidation

  • A key flavor component in mushrooms

  • The compound responsible for the metallic smell when touching certain metals

Applications in Lipid Peroxidation Research

1-Octen-3-one-7,7,8,8,8-d5 serves as a valuable tool in studying lipid peroxidation mechanisms. The parent compound is formed through the degradative reduction of skin lipid peroxides and Fe²⁺ , making the deuterated analog essential for quantitative studies of this process.

Table 3. Research Applications in Lipid Peroxidation Studies

Research AreaApplication of 1-Octen-3-one-7,7,8,8,8-d5Relevant Findings
Mechanism ElucidationTracking formation pathwaysConfirms role of Fe²⁺ in lipid oxidation
Quantitative AnalysisInternal standard for measuring oxidation productsEnables precise measurement at sub-ppb levels
Biomarker DevelopmentReference compound for oxidative stress biomarkersCorrelates with other lipid peroxidation markers
Metabolic FateTracing the metabolic transformationsIdentifies key breakdown products and pathways

Food Science Applications

In food science, deuterated standards like 1-Octen-3-one-7,7,8,8,8-d5 are crucial for studying flavor compounds, especially those derived from lipid oxidation processes. The parent compound contributes to the flavor profile of various foods:

  • Mushroom aroma in fungi species

  • Potential off-flavor in oxidized fats and oils

  • Component in the aroma of various other foods including cranberry, melon, cape gooseberry, peas, potato, and various spices

Accurate quantification using isotope dilution with 1-Octen-3-one-7,7,8,8,8-d5 helps establish flavor thresholds and monitor quality parameters in food products.

Comparative Analysis with Other Deuterated Analogs

Several deuterated analogs of 1-octen-3-one have been developed for specific research applications. Understanding their differences is important for selecting the appropriate internal standard.

Table 4. Comparison of Different Deuterated Analogs of 1-Octen-3-one

Deuterated AnalogMolecular WeightDeuteration PatternPrimary ApplicationReference
1-Octen-3-one-7,7,8,8,8-d5131.23 g/molTerminal carbons (5 deuterium atoms)Isotope dilution assays
1-Octen-3-one-d3129.2 g/mol3 deuterium atoms at unspecified positionsMass spectrometry studies
[1-²H₁;2,2-²H₂]-1-octen-3-one129.2 g/molDeuteration at vinyl groupFlavor compound studies

The choice of deuterated analog depends on:

  • The specific research question being addressed

  • Potential isotopic exchange under experimental conditions

  • Mass spectrometric resolution requirements

  • Metabolic pathway under investigation

Future Research Directions

The ongoing development and applications of deuterated standards like 1-Octen-3-one-7,7,8,8,8-d5 point to several promising research directions:

Advanced Analytical Applications

  • Development of multi-residue methods incorporating multiple deuterated standards

  • Application in high-resolution mass spectrometry techniques

  • Integration with non-targeted metabolomics approaches

Expanded Biological Investigations

  • Further characterization of lipid peroxidation pathways in various biological systems

  • Investigation of potential roles in cellular signaling

  • Studies on the biological effects of low-level exposure to the parent compound

Food and Environmental Science Applications

  • Improved methods for flavor quality control in food products

  • Development of sensitive assays for detecting lipid oxidation in complex food matrices

  • Environmental monitoring of volatile organic compounds derived from lipid oxidation

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator